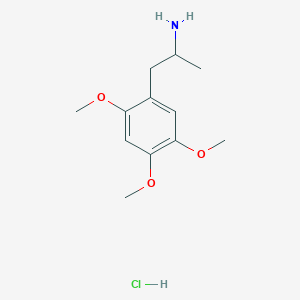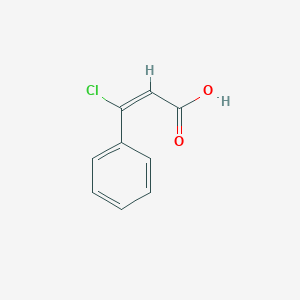
N-isopropyl-N'-(2-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-N'-(2-phenylethyl)urea, also known as IPPE, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPPE is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 206.3 g/mol. In
Mechanism of Action
The mechanism of action of N-isopropyl-N'-(2-phenylethyl)urea is not fully understood. However, it has been suggested that N-isopropyl-N'-(2-phenylethyl)urea may act by inhibiting the activity of enzymes such as acetylcholinesterase or by disrupting cellular membranes.
Biochemical and Physiological Effects:
N-isopropyl-N'-(2-phenylethyl)urea has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to improved cognitive function. In addition, N-isopropyl-N'-(2-phenylethyl)urea has been shown to have herbicidal activity against various weeds.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-N'-(2-phenylethyl)urea in lab experiments is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
Future Directions
There are several future directions for the study of N-isopropyl-N'-(2-phenylethyl)urea. One direction is to further investigate its potential applications in medicine, particularly in the treatment of Alzheimer's disease. Another direction is to explore its potential as a herbicide for use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-isopropyl-N'-(2-phenylethyl)urea and its potential applications in materials science.
Synthesis Methods
N-isopropyl-N'-(2-phenylethyl)urea can be synthesized by reacting isopropylamine and 2-phenylethyl isocyanate in a solvent such as dichloromethane. The reaction occurs at room temperature and yields N-isopropyl-N'-(2-phenylethyl)urea as a white crystalline solid. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-isopropyl-N'-(2-phenylethyl)urea has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, N-isopropyl-N'-(2-phenylethyl)urea has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, N-isopropyl-N'-(2-phenylethyl)urea has been shown to have herbicidal activity against various weeds. In materials science, N-isopropyl-N'-(2-phenylethyl)urea has been studied as a potential precursor for the synthesis of polyurethane foams.
properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C12H18N2O/c1-10(2)14-12(15)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,13,14,15) |
InChI Key |
PSAWVIDTLZCUIF-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)NC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)









![Methyl 3-[(cyanoacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B231682.png)
![4-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]benzamide](/img/structure/B231688.png)